molecular formula C22H25N3O3 B15103733 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15103733
M. Wt: 379.5 g/mol
InChI Key: CGAVYHDCPFDMIH-CZIZESTLSA-N
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Description

This compound belongs to the class of 1-substituted 4-aroyl-3-hydroxy-pyrrol-2-ones, characterized by a pyrrolidinone core with diverse substituents influencing physicochemical and biological properties.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H25N3O3/c1-15-5-7-17(8-6-15)20(26)18-19(16-9-11-23-12-10-16)25(22(28)21(18)27)14-4-13-24(2)3/h5-12,19,26H,4,13-14H2,1-3H3/b20-18+

InChI Key

CGAVYHDCPFDMIH-CZIZESTLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=NC=C3)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=NC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the dimethylamino propyl group, the hydroxy group, the methylbenzoyl group, and the pyridinyl group. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their function. The pyridinyl group can participate in π-π interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Substituents

The table below summarizes structural analogs and their substituents, highlighting critical differences in functional groups:

Compound ID/Name Position 1 Substituent Position 4 Aroyl Group Position 5 Aryl Group Molecular Weight (g/mol) Melting Point (°C) Yield (%) Source
Target Compound 3-(Dimethylamino)propyl 4-Methylphenylcarbonyl Pyridin-4-yl ~383.44* N/A N/A -
20 () 2-Hydroxypropyl 4-Methylbenzoyl 4-tert-Butylphenyl 408.23 263–265 62
21 () 2-Hydroxypropyl 4-Methylbenzoyl 4-Dimethylaminophenyl 408.23 N/A N/A
36 () Allyl 4-Methylbenzoyl 4-Isopropylphenyl 376.20 249–251 52
38 () 2-Hydroxypropyl 3-Methylbenzoyl 4-Isopropylphenyl 394.21 221–223 17
Compound in 3-(Dimethylamino)propyl 4-Ethoxy-3-methylbenzoyl 4-Fluorophenyl ~431.93 N/A N/A
Compound in 3-(Dimethylamino)propyl Furan-2-carbonyl 3-Methoxy-4-propoxyphenyl ~438.45 N/A N/A

*Calculated based on molecular formula C23H25N3O3.

Key Observations :

  • Position 1: The dimethylaminopropyl group in the target compound and analogs improves solubility compared to hydroxypropyl (–3) or allyl () groups, which may influence pharmacokinetics .
2.2.1 Melting Points and Yields
  • Melting Points : Compounds with hydroxypropyl substituents (e.g., 20, 38) exhibit higher melting points (221–265°C) than allyl-substituted analogs (249°C for 36), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .
  • Synthetic Yields : The tert-butyl-substituted compound 20 (62% yield) outperforms the isopropyl-substituted 38 (17% yield), indicating steric hindrance or electronic effects from substituents impact reaction efficiency .
2.2.2 Spectral Analysis (NMR and MS)
  • NMR Data : highlights that substituent changes in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts, implying that the pyridin-4-yl group in the target compound may induce distinct electronic environments compared to phenyl analogs .
  • Mass Spectrometry : All analogs show precise molecular ion peaks (e.g., m/z 408.2273 for compound 20), confirming synthetic accuracy .

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